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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicological
data for SH1573, a novel, orally active inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).
The information presented herein is compiled from preclinical studies and is intended to inform
researchers, scientists, and drug development professionals on the early-stage safety profile of
this compound.

Executive Summary

SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in certain
malignancies, including acute myeloid leukemia (AML).[1] Preclinical evaluations have
demonstrated that SH1573 effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG),
promotes the differentiation of AML cells, and exhibits a favorable safety profile.[1] Toxicological
studies indicate that SH1573 is well-tolerated in preclinical models, with no significant adverse
effects observed on the respiratory, cardiovascular, or central nervous systems.[1][2]
Furthermore, the compound has been shown to be genetically safe.[1][2] These encouraging
preclinical findings have supported the advancement of SH1573 into clinical trials.[1][2]

In Vitro and In Vivo Toxicology

A series of in vitro and in vivo studies were conducted to assess the toxicological profile of
SH1573. These evaluations focused on key organ systems and potential genetic toxicity.
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Safety Pharmacology

Assessments of the respiratory, cardiovascular, and central nervous systems revealed no
adverse effects at therapeutic doses.[1][2]

Table 1: Summary of Safety Pharmacology Findings

System Assay Key Findings Reference

No significant effects

Whole-body on respiratory rate,
Respiratory plethysmography in tidal volume, or [2]
conscious rats minute volume at

doses up to 50 mg/kg.

Concentration-

i dependent inhibitory
) hERG potassium )
Cardiovascular effect, with an [2]
channel assay o
inhibition rate of less

than 40%.

] No observable effects
Irwin test and
o on central nervous
Central Nervous locomotor activity in ) [2]
] system function at
mice
doses up to 50 mg/kg.

Genetic Toxicology

SH1573 was found to be non-mutagenic in a battery of genotoxicity assays.

Table 2: Summary of Genetic Toxicology Assays
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Assay System Result Reference

Salmonella )
Ames Test o ] Non-mutagenic [1]
typhimurium strains

No increase in

_ In vivo mouse bone micronucleated
Micronucleus Test ) [1]
marrow polychromatic
erythrocytes

In vitro Chinese ]
Chromosomal No clastogenic
] Hamster Ovary (CHO) ) [1]
Aberration I potential
cells

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of SH1573 were
characterized in preclinical species.

Bioavailability and Distribution

SH1573 demonstrated high oral bioavailability and wide tissue distribution.[1][2] Following oral
administration, the compound was detected in all tissues analyzed, with preferential distribution
to the liver, fat, stomach, small intestine, kidney, and lung.[2] Notably, SH1573 is capable of
penetrating the blood-brain barrier, although intracerebral concentrations were significantly
lower than in the bone marrow.[2]

Metabolism and Excretion

Metabolic studies revealed that SH1573 is primarily excreted as the parent compound.[2] The
main route of elimination is through the feces.[2]

Table 3: Pharmacokinetic Parameters of SH1573
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Parameter Species Value Reference
High (Specific value

Bioavailability (F%) Rat not provided in [1]
abstract)

Primary Route of

) Rat Feces [2]
Excretion
] Primarily excreted as
Metabolites Rat [2]

prototype

Experimental Protocols

Detailed methodologies for the key safety and toxicology experiments are provided below.

Respiratory Safety Assay

» Method: Whole-body plethysmography was used to assess respiratory function in conscious

Sprague-Dawley rats.

e Procedure: Animals were administered SH1573 orally at doses up to 50 mg/kg. Respiratory

parameters, including respiratory rate, tidal volume, and minute volume, were monitored

continuously for a predefined period.

o Data Analysis: Changes in respiratory parameters from baseline were evaluated for

statistical significance.

Cardiovascular System Safety Assay (hERG Potassium

Channel Assay)

e Method: An in vitro patch-clamp electrophysiology study was conducted on human

embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

e Procedure: Cells were exposed to varying concentrations of SH1573. The inhibitory effect on

the hERG channel current was measured and recorded.
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o Data Analysis: The concentration-response curve was plotted to determine the IC50 value,

representing the concentration at which 50% of the hERG current is inhibited.

Central Nervous System Safety Assay

Method: A combination of the Irwin test and locomotor activity monitoring was performed in

Procedure: Mice were administered SH1573 orally at doses up to 50 mg/kg. The Irwin test
involved a comprehensive observational assessment of behavioral and physiological
parameters. Locomotor activity was quantified using an automated activity monitoring

Data Analysis: Observations from the Irwin test were scored, and locomotor activity data
were analyzed for significant deviations from the control group.

Signaling Pathway and Experimental Workflow
SH1573 Mechanism of Action in mIDH2-mutant AML

SH1573 acts by selectively inhibiting the mutant IDH2 enzyme, which is responsible for the

aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-

HG disrupts normal cellular differentiation and promotes leukemogenesis. By reducing 2-HG

levels, SH1573 helps to restore normal hematopoietic differentiation.

mIDH2-mutant Cancer Cell
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Caption: Mechanism of action of SH1573 in mIDH2-mutant cells.

Preclinical Safety Assessment Workflow

The preclinical safety evaluation of SH1573 followed a systematic workflow, progressing from
in vitro assays to in vivo studies to comprehensively characterize its toxicological profile.

SH1573 Preclinical Safety and Toxicology Workflow
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Caption: Workflow for the preclinical safety assessment of SH1573.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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